2-(5-Methylfuran-2-yl)naphthalene-1,4-dione
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Overview
Description
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of 1,4-naphthoquinones. These compounds are characterized by a quinone ring annulated with an aromatic ring. The presence of a methylfuran group at the 2-position of the naphthalene ring adds unique properties to this compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with 1,4-naphthoquinone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Techniques such as crystallization, distillation, and column chromatography are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone ring can be oxidized to form different derivatives.
Reduction: Reduction of the quinone ring leads to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted quinones, and other functionalized naphthoquinones .
Scientific Research Applications
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. The compound also interacts with various enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
Lawsone: A hydroxy derivative used in traditional medicine and as a dye.
Juglone: Another hydroxy derivative with antimicrobial and anticancer properties.
Uniqueness
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione is unique due to the presence of the methylfuran group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75689-18-8 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-9-6-7-14(18-9)12-8-13(16)10-4-2-3-5-11(10)15(12)17/h2-8H,1H3 |
InChI Key |
VGONAXFBLQJUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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